molecular formula C15H10F2O4 B6408615 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261898-53-6

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408615
CAS RN: 1261898-53-6
M. Wt: 292.23 g/mol
InChI Key: QWYHVNOPMCLMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (5F3F4MCPB) is a fluorinated phenylbenzoic acid derivative with a wide range of applications in the field of scientific research. It is a highly versatile compound that can be used as a reagent for various chemical reactions and as a starting material for the synthesis of various compounds. 5F3F4MCPB has a wide range of applications in both pharmaceutical and biological research. It is an important intermediate in the synthesis of several drugs, and it has been used in the development of novel drugs and drug delivery systems. 5F3F4MCPB is also used in the synthesis of various organic compounds and in the preparation of various catalysts and reagents.

Scientific Research Applications

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, and it is used as a starting material for the synthesis of various drugs and drug delivery systems. 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is also used in the synthesis of various catalysts and reagents, and it is used in the preparation of various catalysts and reagents. In addition, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in the synthesis of various polymers and in the preparation of various polymeric materials.

Mechanism of Action

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as a proton donor or acceptor in various chemical reactions. It is believed to be able to react with other compounds, such as acids and bases, to form new compounds. Additionally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to be able to act as a catalyst in various reactions, allowing for the formation of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of several enzymes, such as proteases and phosphatases, and it has been shown to have anti-inflammatory and anti-tumor activities. Additionally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have antioxidant and anti-microbial activities, and it has been found to be able to modulate the activity of several receptors in the body.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the major advantages of 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is its high solubility in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. Additionally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is a highly versatile compound, which makes it useful for a wide range of applications. However, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% also has several limitations. It is a highly reactive compound, which can make it difficult to use in certain laboratory experiments. Additionally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is a highly toxic compound, and it should be handled with care.

Future Directions

The future of 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is promising, and there are a number of potential applications that could be explored in the future. One potential application is the development of novel drugs and drug delivery systems. Additionally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new catalysts and reagents for various chemical reactions, and it could be used in the development of new polymeric materials. Finally, 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used to develop new compounds with improved biological activities, such as improved anti-inflammatory and anti-tumor activities.

Synthesis Methods

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using several different methods. The most common method is using 4-fluoro-3-methoxycarbonylbenzoic acid as the starting material. This can be reacted with a fluorinating agent, such as sodium fluoride, to produce 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. Other methods include the reaction of 3-fluoro-4-methoxycarbonylbenzoic acid with a fluorinating agent, such as bromine trifluoride, and the reaction of 4-fluoro-3-methoxycarbonylbenzoic acid with a fluorinating agent, such as trifluoromethanesulfonic anhydride.

properties

IUPAC Name

3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHVNOPMCLMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691498
Record name 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-53-6
Record name 3',5-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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